![molecular formula C21H18N2O3 B1316037 ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate CAS No. 229020-85-3](/img/structure/B1316037.png)
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Overview
Description
“Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate” is a complex organic compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Scientific Research Applications
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can interact with cancer cells, leading to apoptosis or programmed cell death. The structural complexity of indole derivatives allows them to target multiple pathways involved in cancer progression .
Antimicrobial Activity
These compounds exhibit significant antimicrobial properties, making them valuable in the development of new antibiotics. Their ability to disrupt microbial cell walls or interfere with essential bacterial enzymes contributes to their effectiveness against a range of pathogens .
Neuroprotective Effects
Research suggests that indole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. They may help in reducing oxidative stress and inflammation in the brain, which are common factors in diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives are beneficial in treating conditions like arthritis and other inflammatory disorders. They work by modulating the immune response and inhibiting the production of pro-inflammatory cytokines .
Antiviral Agents
Indole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses, including influenza and HIV, by interfering with viral entry into host cells or by blocking critical steps in the viral life cycle .
Antidiabetic Effects
These compounds may also play a role in managing diabetes. They can influence insulin secretion and sensitivity, which helps in regulating blood glucose levels. Additionally, they might protect pancreatic beta cells from damage .
Mechanism of Action
Target of Action
Indole-based compounds, such as ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate, are known for their biological and pharmaceutical activities . They are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . .
Mode of Action
The mode of action of indole-based compounds often involves interactions with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole-based compounds are known for their biological and pharmaceutical activities .
properties
IUPAC Name |
ethyl 2-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWZBIQORCXFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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